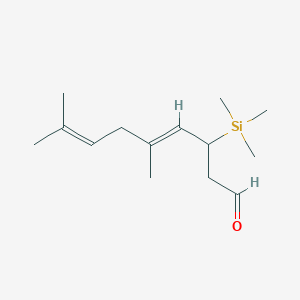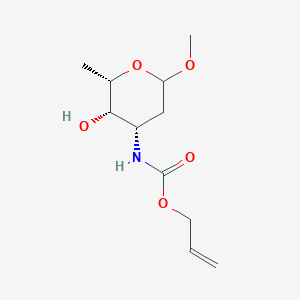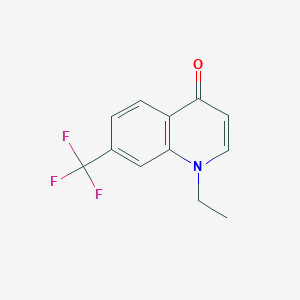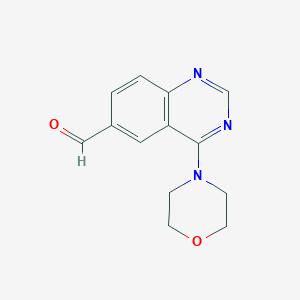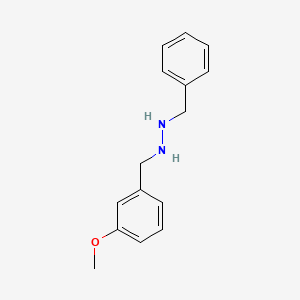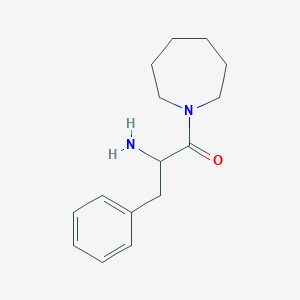
2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one is a compound that belongs to the class of amino ketones It is characterized by the presence of an azepane ring, a phenyl group, and an amino group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpropan-1-one with azepane in the presence of an appropriate catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反応の分析
反応の種類
2-アミノ-1-(アゼパン-1-イル)-3-フェニルプロパン-1-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: アミノ基は求核置換反応に関与し、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される可能性があり、還元によりアルコールが生成される可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体の生成につながる可能性があります。
4. 科学研究への応用
2-アミノ-1-(アゼパン-1-イル)-3-フェニルプロパン-1-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗炎症性など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探求するために、研究が進められています。
産業: 新しい材料の開発や、医薬品や農薬の製造における中間体として使用されています。
科学的研究の応用
2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
2-アミノ-1-(アゼパン-1-イル)-3-フェニルプロパン-1-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。アミノ基は、生体分子と水素結合を形成することができ、アゼパン環とフェニル基は、全体の結合親和性と特異性に寄与します。これらの相互作用は、酵素、受容体、およびその他のタンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
- 2-アミノ-1-(アゼパン-1-イル)エタノン
- 1-フェニルプロパン-2-アミン
- 2-アミノ-1-(1-アゼパニル)エタノン
独自性
2-アミノ-1-(アゼパン-1-イル)-3-フェニルプロパン-1-オンは、明確な化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
- 2-Amino-1-(azepan-1-yl)ethanone
- 1-Phenylpropan-2-amine
- 2-Amino-1-(1-azepanyl)ethanone
Uniqueness
2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H22N2O |
|---|---|
分子量 |
246.35 g/mol |
IUPAC名 |
2-amino-1-(azepan-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H22N2O/c16-14(12-13-8-4-3-5-9-13)15(18)17-10-6-1-2-7-11-17/h3-5,8-9,14H,1-2,6-7,10-12,16H2 |
InChIキー |
IOJCWKJNLPDBKG-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)
![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)

